![molecular formula C12H13F3N2S B2491646 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 872319-67-0](/img/structure/B2491646.png)
1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazoles and related compounds often involves catalytic processes and interactions with sulfides. For instance, a copper-catalyzed double thiolation reaction of 1,4-dihalides with sulfides has been developed, selectively synthesizing 2-trifluoromethyl benzothiophenes and benzothiazoles. This method showcases the utility of copper(I) iodide in facilitating the thiolation annulation, leading to the formation of compounds with a trifluoromethyl group in moderate to good yields (Li et al., 2010).
Scientific Research Applications
Synthesis and Analgesic Properties
A study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on pathological pain models in mice. This synthesis involved the cyclocondensation reaction of specific aryl-trifluoro-methoxybut-3-en-2-ones with 4-hydrazinylbenzenesulfonamide, resulting in compounds with significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders in animals. These properties make them comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Pharmacological Evaluation for Anxiolytic and Analgesic Agents
The paper describes the synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives. These compounds were synthesized by alkylation in the 1H-tautomeric form of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole or its analogs. The compounds exhibited promising analgesic and anxiolytic potentials, with significant interactions mainly with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, suggesting potential applications in treating related disorders (Maltsev et al., 2021).
Antihyperglycemic Agents
This study focused on the synthesis, structure-activity relationship (SAR) studies, and antidiabetic characterization of specific pyrazol-3-one compounds. These compounds showed potent antihyperglycemic effects in obese, diabetic db/db mice by correcting hyperglycemia through selective inhibition of renal tubular glucose reabsorption, representing a new class of antihyperglycemic agents (Kees et al., 1996).
Metabolism and Toxicity
The metabolism of various nephro- or hepatotoxic thiazoles was examined, focusing on the formation of ring cleavage products. The study identified specific thioamides as urinary metabolites, suggesting pathways of microsomal epoxidation followed by hydrolysis and decomposition to form corresponding thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).
Anti-hypertension and Anti-tumor Effects
A newly designed compound showed high affinity to AT1 receptor with efficient and long-lasting effects in reducing blood pressure. It also exhibited anti-proliferative and anti-tumor activities, suggesting its potential as a novel anti-hypertension and anti-tumor candidate (Bao et al., 2015).
properties
IUPAC Name |
3-butyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2S/c1-2-3-6-17-10-5-4-8(12(13,14)15)7-9(10)16-11(17)18/h4-5,7H,2-3,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUSORDPVAMVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.